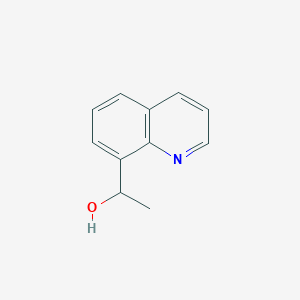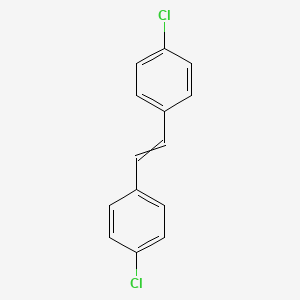
6-(5-Methylfuran-2-yl)-5-nitro-N4-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidin-2,4-diamin ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Furanring, eine Nitrogruppe und einen Pyrimidinkern umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(5-Methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidin-2,4-diamin umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Die wichtigsten Schritte umfassen:
Bildung des Furanrings: Dies kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.
Nitrierung: Die Einführung der Nitrogruppe erfolgt in der Regel mit Nitriermitteln wie Salpetersäure oder einer Mischung aus Salpetersäure und Schwefelsäure.
Aufbau des Pyrimidinkerns: Dies beinhaltet die Kondensation geeigneter Aldehyde oder Ketone mit Guanidinderivaten.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Furan- und Pyrimidin-Zwischenprodukte unter Bedingungen, die die Bildung des gewünschten Produkts fördern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und umweltfreundlichen Chemieprinzipien umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-(5-Methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidin-2,4-diamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring und andere funktionelle Gruppen können unter geeigneten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Verschiedene Nucleophile können die Nitrogruppe oder andere reaktive Stellen am Molekül substituieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder anderen Metallkatalysatoren.
Substitution: Nucleophile wie Amine, Thiole oder Halogenide unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise würde die Reduktion der Nitrogruppe ein Aminderivat ergeben, während die Oxidation zu verschiedenen oxygenierten Produkten führen könnte.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es kann als Leitverbindung für die Entwicklung neuer Medikamente dienen, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Seine einzigartige Struktur macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle.
Materialwissenschaften: Es könnte bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von 6-(5-Methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidin-2,4-diamin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege könnten die Hemmung der Enzymaktivität, die Rezeptoren-Agonismus oder -Antagonismus oder die Modulation von Signalwegen umfassen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-on: Eine weitere Verbindung mit einem Furanring, die sich jedoch in ihrer Gesamtstruktur und ihren funktionellen Gruppen unterscheidet.
2-(Pyridin-2-yl)pyrimidin-Derivate: Verbindungen mit einem ähnlichen Pyrimidinkern, aber unterschiedlichen Substituenten.
Einzigartigkeit
6-(5-Methylfuran-2-yl)-5-nitro-N4-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)pyrimidin-2,4-diamin ist aufgrund seiner Kombination aus einem Furanring, einer Nitrogruppe und einem Pyrimidinkern einzigartig, die spezifische chemische und biologische Eigenschaften verleihen, die in anderen ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C20H22N6O5 |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
6-(5-methylfuran-2-yl)-5-nitro-4-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N6O5/c1-12-5-6-16(31-12)17-18(26(27)28)19(25-20(21)24-17)22-9-13-3-2-4-14(23-13)10-30-15-7-8-29-11-15/h2-6,15H,7-11H2,1H3,(H3,21,22,24,25) |
InChI-Schlüssel |
ZRDKLABJNYITIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=N2)N)NCC3=NC(=CC=C3)COC4CCOC4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)



![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)

![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)
